
Dimethyl(1-heptenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(1-heptenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a hydroxyl group and a 1-heptenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.
Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl(1-heptenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to a silyl hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorosilanes and alkoxides are typical reagents.
Major Products:
Oxidation: Silanones
Reduction: Silyl hydrides
Substitution: Various organosilicon compounds depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Dimethyl(1-heptenyl)silanol has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules and surfaces.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups attached to the silicon atom.
Diisopropyl-(1-heptenyl)silanol: Similar structure but with isopropyl groups instead of methyl groups
Uniqueness: Dimethyl(1-heptenyl)silanol is unique due to its combination of a 1-heptenyl group and two methyl groups, which imparts specific reactivity and stability. This makes it particularly useful in stereospecific synthesis and industrial applications where precise control over molecular structure is required .
Eigenschaften
Molekularformel |
C9H20OSi |
|---|---|
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
[(E)-hept-1-enyl]-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+ |
InChI-Schlüssel |
QDJCYIGRPBQNER-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCC/C=C/[Si](C)(C)O |
Kanonische SMILES |
CCCCCC=C[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
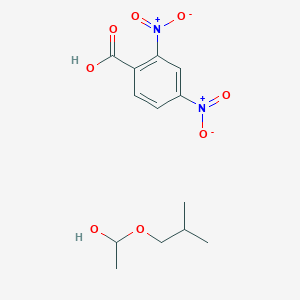
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
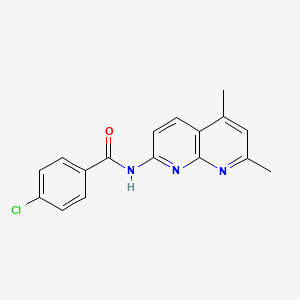
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

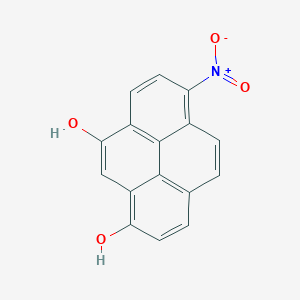
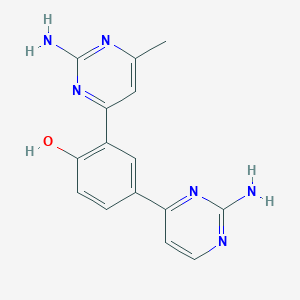
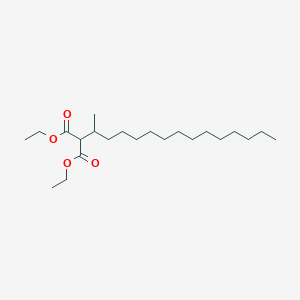

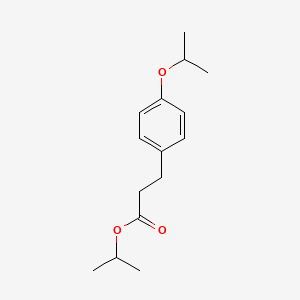
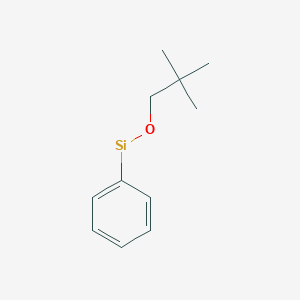
methanone](/img/structure/B12566601.png)
